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Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044 Get Quote

Head-to-Head Comparison: CH-Fubiata and
JWH-018
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoids CH-Fubiata and

JWH-018, focusing on their chemical properties, mechanism of action, and available

experimental data. While extensive research is available for JWH-018, a well-known synthetic

cannabinoid, pharmacological data for the emerging compound CH-Fubiata is limited in

publicly accessible scientific literature.

Chemical Structure and Properties
A fundamental aspect of understanding the pharmacological profile of a compound is its

chemical structure.
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Feature CH-Fubiata JWH-018

IUPAC Name

N-cyclohexyl-2-[1-[(4-

fluorophenyl)methyl]indol-3-

yl]acetamide[1][2]

(Naphthalen-1-yl)(1-pentyl-1H-

indol-3-yl)methanone[1]

Synonyms CH-FUBIACA
AM-678, 1-pentyl-3-(1-

naphthoyl)indole[1]

Molecular Formula C23H25FN2O[1] C24H23NO

Molecular Weight 364.5 g/mol 341.45 g/mol

Chemical Class Indole-3-acetamide Naphthoylindole

Mechanism of Action and Receptor Binding
JWH-018 is a well-characterized potent agonist for both the cannabinoid 1 (CB1) and

cannabinoid 2 (CB2) receptors. These receptors are G-protein coupled receptors (GPCRs)

that, upon activation, modulate various intracellular signaling pathways. In contrast, specific

experimental data on the receptor binding affinity and functional activity of CH-Fubiata are not

readily available in the scientific literature. It is classified as a synthetic cannabinoid, suggesting

it likely interacts with cannabinoid receptors, but its specific profile is uncharacterized.

Quantitative Comparison of Receptor Binding and
Potency
Quantitative data for CH-Fubiata regarding its binding affinity (Ki) and potency (EC50) at

cannabinoid receptors is not available in the reviewed literature. For JWH-018, multiple studies

have characterized its interaction with CB1 and CB2 receptors.
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Parameter JWH-018 CH-Fubiata

CB1 Receptor Affinity (Ki) 9.00 ± 5.00 nM Data not available

CB2 Receptor Affinity (Ki) 2.94 ± 2.65 nM Data not available

CB1 Receptor Potency (EC50)
102 nM (for human CB1

receptors)
Data not available

CB2 Receptor Potency (EC50)
133 nM (for human CB2

receptors)
Data not available

Signaling Pathways
The activation of CB1 and CB2 receptors by an agonist like JWH-018 initiates a cascade of

intracellular events. A simplified representation of this signaling pathway is provided below. Due

to the lack of experimental data, a corresponding diagram for CH-Fubiata cannot be

constructed.
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Caption: Simplified signaling pathway of JWH-018 upon binding to cannabinoid receptors.

Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a common

method used to determine the binding affinity of a compound to a receptor. This protocol is

based on methodologies frequently cited in cannabinoid research.

Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JWH-018 or CH-
Fubiata) for cannabinoid receptors (CB1 or CB2).

Materials:

Cell membranes expressing the receptor of interest (CB1 or CB2).

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

Test compound (JWH-018 or CH-Fubiata).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

96-well filter plates with glass fiber filters.

Scintillation cocktail and scintillation counter.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of the test compound in assay buffer.

Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.

Assay Setup:
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To the wells of the 96-well filter plate, add:

Assay buffer

Radioligand

Either assay buffer (for total binding), a high concentration of a known non-radiolabeled

ligand (for non-specific binding), or the test compound at various concentrations.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubation:

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-

90 minutes) to allow the binding to reach equilibrium.

Termination and Filtration:

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester. This separates the bound from the unbound radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound

radioligand.

Quantification:

Allow the filters to dry, then add scintillation cocktail to each well.

Measure the radioactivity on each filter using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Discussion and Conclusion
JWH-018 is a well-documented, potent synthetic cannabinoid that acts as a full agonist at both

CB1 and CB2 receptors. Its high affinity and efficacy contribute to its pronounced psychoactive

effects. In contrast, CH-Fubiata is a more recent emergent synthetic cannabinoid for which

there is a significant lack of pharmacological data in the public domain. While its chemical

structure suggests potential activity at cannabinoid receptors, its binding affinity, potency,

efficacy, and selectivity remain to be experimentally determined.

For researchers and drug development professionals, this data gap highlights the challenge

posed by the continuous emergence of new psychoactive substances. The well-established

profile of JWH-018 can serve as a benchmark for the characterization of new compounds like

CH-Fubiata. Future research should prioritize in vitro and in vivo studies to elucidate the

pharmacological and toxicological profile of CH-Fubiata to better understand its potential

effects and risks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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